molecular formula C20H14Cl2N4OS3 B2422105 N-(2,3-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 923681-36-1

N-(2,3-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2422105
CAS No.: 923681-36-1
M. Wt: 493.44
InChI Key: MQMXAFWBJDOBEB-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic rings, thiazole, pyridazine, and thiophene moieties

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4OS3/c1-11-19(30-20(23-11)15-6-3-9-28-15)14-7-8-17(26-25-14)29-10-16(27)24-13-5-2-4-12(21)18(13)22/h2-9H,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMXAFWBJDOBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyridazine ring: This step may involve the condensation of hydrazine derivatives with diketones or other suitable precursors.

    Coupling reactions: The thiazole and pyridazine rings are then coupled with the thiophene and dichlorophenyl groups through nucleophilic substitution or other coupling reactions.

    Final assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, automated reaction systems, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have investigated the anti-inflammatory properties of similar compounds. For instance, derivatives of thiazole and pyridazine have shown promise as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies suggest that modifications to the thiazole and pyridazine components can enhance binding affinity to the enzyme, indicating a pathway for developing potent anti-inflammatory agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research on related thiazole derivatives has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The incorporation of sulfur-containing groups has been linked to enhanced antimicrobial activity, making this compound a candidate for further investigation in the development of new antibiotics .

Synthesis and Characterization

The synthesis of N-(2,3-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step synthetic routes that include the formation of key intermediates followed by coupling reactions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

In Silico Studies

In silico molecular docking studies have been pivotal in predicting the biological activity of this compound. For example, a study focusing on similar thiazole derivatives indicated that structural modifications could lead to increased potency against specific biological targets such as enzymes involved in inflammation or microbial resistance mechanisms .

Biological Assays

Biological assays evaluating the anti-inflammatory and antimicrobial activities have shown promising results for compounds structurally related to this compound. These studies often utilize established methods such as the Sulforhodamine B assay for anticancer activity assessment or disk diffusion methods for antimicrobial testing .

Mechanism of Action

The mechanism by which N-(2,3-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields

Biological Activity

N-(2,3-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • Dichlorophenyl group : Known for its role in enhancing lipophilicity.
  • Thiazole and thiophene rings : Contribute to the compound's interaction with biological targets.
  • Pyridazine moiety : Implicated in various pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity
    • Studies have shown that derivatives of thiazole and thiophene possess significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties
    • The compound has been investigated for its potential anticancer effects. In vitro studies reveal that it induces apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cell cycle regulators and apoptotic pathways .
  • Anti-inflammatory Effects
    • Preliminary data indicate that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways related to inflammation and cancer progression .
  • DNA Interaction : Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication processes in cancer cells .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of thiazole-based compounds reported an MIC (Minimum Inhibitory Concentration) value of 12.5 μg/mL against Staphylococcus aureus. The presence of the dichlorophenyl group was noted to enhance antibacterial efficacy compared to other derivatives lacking this substituent .

Case Study 2: Anticancer Activity

In a comparative analysis involving various synthetic compounds, this compound was found to induce significant apoptosis in MCF7 breast cancer cells at concentrations as low as 10 μM. This effect was attributed to the activation of caspase pathways and subsequent cell cycle arrest .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus12.5 μg/mL
AnticancerMCF7 Breast Cancer Cells10 μM
Anti-inflammatoryRAW 264.7 MacrophagesNot specified

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